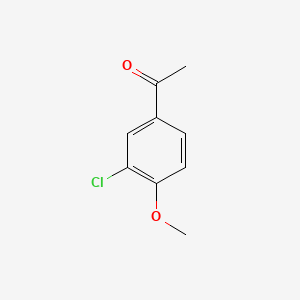

3-Chloro-4-methoxyacetophenone

Description

The exact mass of the compound 1-(3-Chloro-4-methoxyphenyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILWOKAXHOAFOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334480 | |

| Record name | 3-Chloro-4-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37612-52-5 | |

| Record name | 3-Chloro-4-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Chloro-4'-methoxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-methoxyacetophenone

<

This guide provides a comprehensive overview of the synthesis of 3-Chloro-4-methoxyacetophenone, a valuable intermediate in pharmaceutical and chemical research.[1][2] It is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also a deep dive into the reaction's mechanistic underpinnings, safety considerations, and analytical validation.

Introduction and Significance

This compound, with the chemical formula C₉H₉ClO₂, is an aromatic ketone that serves as a crucial building block in the synthesis of more complex molecules.[3][4] Its structure, featuring a chlorinated and methoxylated phenyl ring attached to an acetyl group, provides multiple reactive sites for further chemical transformations. This makes it a sought-after precursor in the development of novel therapeutic agents and other fine chemicals.

Core Synthesis Route: The Friedel-Crafts Acylation

The most common and efficient method for synthesizing this compound is the Friedel-Crafts acylation of 2-chloroanisole.[5] This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring of 2-chloroanisole using an acylating agent in the presence of a Lewis acid catalyst.[6][7]

Mechanistic Insights

The Friedel-Crafts acylation proceeds through a well-established mechanism. The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), activates the acylating agent (acetyl chloride, CH₃COCl) to form a highly electrophilic acylium ion.[6][8] This powerful electrophile is then attacked by the electron-rich aromatic ring of 2-chloroanisole. The methoxy group (-OCH₃) on the 2-chloroanisole is an activating, ortho-, para-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group. The regioselectivity of the acylation is primarily governed by the strongly activating methoxy group, leading to the substitution at the position para to it.

The reaction culminates in the formation of a sigma complex (an arenium ion intermediate), which then loses a proton to regenerate the aromaticity of the ring, yielding the final product, this compound.[6][8] A key feature of Friedel-Crafts acylation is that the product ketone forms a complex with the Lewis acid catalyst, necessitating the use of stoichiometric amounts of the catalyst.[9] This complex is subsequently hydrolyzed during the workup to release the desired ketone.

Caption: Reaction mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol is based on established laboratory procedures and provides a step-by-step guide for the synthesis.[5]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Chloroanisole | 142.58 | 30.0 g | 0.210 |

| Acetyl Chloride | 78.50 | 19.8 g | 0.252 |

| Anhydrous Aluminum Chloride | 133.34 | 33.6 g | 0.252 |

| Dichloromethane (CH₂Cl₂) | 84.93 | 400 mL | - |

| 5% Hydrochloric Acid (HCl) | - | 1200 mL | - |

| 5% Sodium Carbonate (Na₂CO₃) | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 30.0 g (0.210 mol) of 2-chloroanisole and 19.8 g (0.252 mol) of acetyl chloride in 400 mL of dichloromethane.

-

Catalyst Addition: Cool the mixture in an ice bath with continuous stirring. Gradually add 33.6 g (0.252 mol) of anhydrous aluminum chloride in small portions over a period of 30-45 minutes. The temperature should be maintained below 10°C during the addition.

-

Reaction: After the complete addition of aluminum chloride, continue stirring the reaction mixture in the ice bath for an additional 3 hours.

-

Room Temperature Stirring: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for another 2 hours.

-

Quenching and Workup: Carefully and slowly pour the reaction mixture into a beaker containing 1200 mL of 5% hydrochloric acid and crushed ice with vigorous stirring. This will hydrolyze the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a 5% aqueous solution of sodium carbonate and then with water until the washings are neutral.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator.

-

Product Isolation: The resulting solid is this compound. A high yield of approximately 97% (37.4 g) can be expected.[5]

Purification and Characterization

While the crude product is often of high purity, recrystallization from a suitable solvent like ethanol or a mixture of hexane and ethyl acetate can be performed for further purification.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Melting Point: The reported melting point is in the range of 74-78 °C.[10][11]

-

Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons, the methoxy group protons, and the acetyl group protons.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon, the aromatic carbons, and the methyl carbons of the methoxy and acetyl groups.

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the carbonyl group (C=O) stretching, typically around 1680 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (184.62 g/mol ).[3][4]

-

Spectroscopic data for this compound is available in public databases for comparison.[3][4][12][13]

Safety and Handling Precautions

Working with the reagents involved in this synthesis requires strict adherence to safety protocols.

-

Anhydrous Aluminum Chloride (AlCl₃): This compound is highly corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas.[14][15] It should be handled in a fume hood, and personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, is mandatory.[16][17][18] In case of a spill, do not use water; instead, cover the spill with sand and collect it in a sealed container for disposal.[14]

-

Acetyl Chloride: This is a corrosive and flammable liquid with a pungent odor. It also reacts with water. All handling should be performed in a fume hood.

-

Dichloromethane (CH₂Cl₂): This is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area, preferably a fume hood.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[17][18]

Caption: Experimental workflow and safety checkpoints.

Conclusion

The Friedel-Crafts acylation of 2-chloroanisole is a robust and high-yielding method for the synthesis of this compound. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and strict adherence to safety precautions are paramount for a successful and safe synthesis. The resulting product is a versatile intermediate, and its purity can be readily assessed using standard analytical techniques, paving the way for its application in further synthetic endeavors.

References

-

Friedel-Crafts Acylation - Chemistry Steps. [Link]

-

Reaction Mechanism of Friedel−Crafts Acylation - Physics Wallah. [Link]

-

Synthesis of this compound - PrepChem.com. [Link]

-

Friedel-Crafts Acylation and Alkylation - LabXchange. [Link]

-

Friedel–Crafts reaction - Wikipedia. [Link]

-

3'-Chloro-4'-methoxyacetophenone | C9H9ClO2 | CID 520857 - PubChem. [Link]

-

Safety Data Sheet: Aluminium chloride - Carl ROTH. [Link]

-

Aluminum Chloride (anhydrous) | Office of Environmental Health and Safety - Princeton EHS. [Link]

-

SAFETY DATA SHEET - Lab Alley. [Link]

-

Aluminum Chloride - Hazardous Substance Fact Sheet - New Jersey Department of Health. [Link]

-

13 Friedel-Crafts Acylation - University of Wisconsin-Madison. [Link]

-

4-chloro-m-tolyl)oxy]methyl}-4'-methoxyacetophenone - Optional[13C NMR] - Spectrum - SpectraBase. [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]

-

Ethanone, 1-(3-chloro-4-methoxyphenyl)- - the NIST WebBook. [Link]

-

16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction - Chemistry LibreTexts. [Link]

-

Friedel-Crafts acylation (video) - Khan Academy. [Link]

- Method for producing a halogenated acetophenone - Google P

-

3'-Chloro-4'-methoxyacetophenone | C9H9ClO2 | CID 520857 - PubChem - NIH. [Link]

- Preparation method of 4-hydroxy-3-methoxyacetophenone - Google P

Sources

- 1. 3'-Chloro-4'-methoxyacetophenone | 37612-52-5 | MBA61252 [biosynth.com]

- 2. 3'-Chloro-4'-methoxyacetophenone | C9H9ClO2 | CID 520857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3'-Chloro-4'-methoxyacetophenone | C9H9ClO2 | CID 520857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethanone, 1-(3-chloro-4-methoxyphenyl)- [webbook.nist.gov]

- 5. prepchem.com [prepchem.com]

- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 7. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]

- 8. LabXchange [labxchange.org]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. This compound | 37612-52-5 [chemicalbook.com]

- 11. 3′-氯-4′-甲氧基苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 12. This compound(37612-52-5) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. nj.gov [nj.gov]

- 16. southwest.tn.edu [southwest.tn.edu]

- 17. carlroth.com [carlroth.com]

- 18. media.laballey.com [media.laballey.com]

An In-depth Technical Guide to the Spectral Data of 3-Chloro-4-methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-methoxyacetophenone, with a molecular formula of C₉H₉ClO₂ and a molecular weight of 184.62 g/mol , is a substituted acetophenone.[1][2] Its structure, characterized by a chlorinated and methoxylated aromatic ring attached to an acetyl group, gives rise to a unique spectral fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the elucidation of its role in chemical reactions.

Chemical Structure:

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. The mass spectrum of this compound reveals key insights into its molecular weight and fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[3] This process, known as electron ionization, removes an electron from the molecule to form a molecular ion (M⁺˙).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.[4]

-

Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Interpretation of the Mass Spectrum:

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The presence of chlorine is readily identified by the isotopic pattern of chlorine-containing fragments, which exhibit a characteristic M+2 peak with an intensity approximately one-third that of the M peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[5]

Table 1: Key Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Significance |

| 184/186 | [C₉H₉ClO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 169/171 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group |

| 141 | [M - COCH₃]⁺ | Loss of the acetyl group |

| 113 | [C₆H₄OCl]⁺ | Further fragmentation |

Data sourced from NIST Mass Spectrometry Data Center.[6][7]

The base peak in the spectrum is typically observed at m/z 169, corresponding to the loss of a methyl group from the acetyl moiety, forming a stable acylium ion.[6][8] This fragmentation is a common pathway for ketones.[8]

Fragmentation Pathway Diagram:

Caption: Proposed EI-MS fragmentation of this compound.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The solid sample is finely ground and mixed with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The instrument records the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Interpretation of the IR Spectrum:

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~1670 | C=O stretch | Aryl ketone |

| ~1600, ~1500, ~1450 | C=C stretch | Aromatic ring |

| ~1250 | C-O-C stretch | Aryl-alkyl ether |

| ~1020 | C-O-C stretch | Aryl-alkyl ether |

| ~800-900 | C-H bend | Substituted benzene |

| ~700-800 | C-Cl stretch | Aryl chloride |

The strong absorption band around 1670 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ketone. The presence of the aromatic ring is confirmed by the C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching of the methoxy group and the C-Cl stretching of the aryl chloride are also observable.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for elucidating the detailed carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide a wealth of structural information.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum provides information about the different types of protons and their chemical environments.

Table 3: ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9 | d | 1H | H-2 |

| ~7.8 | dd | 1H | H-6 |

| ~6.9 | d | 1H | H-5 |

| ~3.9 | s | 3H | -OCH₃ |

| ~2.5 | s | 3H | -COCH₃ |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.[9]

The downfield signals in the aromatic region (δ 6.9-7.9 ppm) correspond to the three protons on the benzene ring. The singlet at approximately 3.9 ppm is characteristic of the methoxy group protons, while the singlet around 2.5 ppm is assigned to the methyl protons of the acetyl group.

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Table 4: ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~196 | C=O |

| ~160 | C-4 |

| ~131 | C-1 |

| ~130 | C-6 |

| ~128 | C-2 |

| ~125 | C-3 |

| ~111 | C-5 |

| ~56 | -OCH₃ |

| ~26 | -COCH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency.[9]

The carbonyl carbon of the ketone is the most deshielded, appearing at approximately 196 ppm. The aromatic carbons resonate in the region of 111-160 ppm, and the carbons of the methoxy and acetyl methyl groups appear at around 56 ppm and 26 ppm, respectively.

NMR Correlation Diagram:

Caption: Key ¹H and ¹³C NMR assignments for this compound.

Conclusion

The combined application of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a comprehensive and unambiguous characterization of this compound. The data presented in this guide serve as a valuable reference for scientists engaged in the synthesis, quality control, and application of this important chemical intermediate. The detailed protocols and interpretations offer a framework for the rigorous analytical evaluation of this and similar compounds.

References

-

Scientific Research Publishing. Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations. [Link]

-

SpectraBase. Acetophenone. [Link]

-

PubChem. 3'-Chloro-4'-methoxyacetophenone. [Link]

-

INIS. Infrared spectroscopic studies of the conformations in some substituted acetophenone. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

ACS Publications. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings. [Link]

-

Journal of the Chemical Society (Resumed). Studies in light absorption. Part XI. Substituted benzaldehydes, acetophenones and related compounds. The effects of steric conformation on the electronic spectra of conjugated systems. [Link]

-

Chegg. Perform analysis on IR of this compound. [Link]

-

Chegg. Match the unique H's to peaks on the spectrum and talk about structure. [Link]

-

SpectraBase. 13C NMR of 3'-{[(4-chloro-m-tolyl)oxy]methyl}-4'-methoxyacetophenone. [Link]

-

NIST WebBook. Ethanone, 1-(3-chloro-4-methoxyphenyl)-. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Human Metabolome Database. 4'-Methoxyacetophenone ¹³C NMR Spectrum. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Arizona. Interpretation of mass spectra. [Link]

-

CH2SWK. Mass Spectroscopy. [Link]

-

University of Calgary. Mass Spectrometry: Fragmentation. [Link]

-

SpectraBase. 3'-Fluoro-4'-methoxyacetophenone FTIR Spectrum. [Link]

Sources

- 1. 3'-Chloro-4'-methoxyacetophenone | 37612-52-5 | MBA61252 [biosynth.com]

- 2. echemi.com [echemi.com]

- 3. uni-saarland.de [uni-saarland.de]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. 3'-Chloro-4'-methoxyacetophenone | C9H9ClO2 | CID 520857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethanone, 1-(3-chloro-4-methoxyphenyl)- [webbook.nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide on the Reactivity of 3-Chloro-4-methoxyacetophenone in Electrophilic Substitution

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 3-Chloro-4-methoxyacetophenone in electrophilic aromatic substitution (EAS) reactions. It delves into the electronic and steric influences of the chloro, methoxy, and acetyl substituents, which collectively dictate the regioselectivity and rate of substitution. This document serves as a crucial resource for chemists engaged in the synthesis and functionalization of this important chemical intermediate, offering both theoretical grounding and practical, field-proven insights for experimental design and optimization.

Introduction: The Structural and Electronic Landscape of this compound

This compound is a substituted aromatic ketone of significant interest in organic synthesis, particularly as a precursor in the development of pharmaceutical agents.[1] Its reactivity in electrophilic aromatic substitution is governed by the interplay of three distinct functional groups attached to the benzene ring: a methoxy group (-OCH₃), a chlorine atom (-Cl), and an acetyl group (-COCH₃). Understanding the individual and collective directing effects of these substituents is paramount for predicting and controlling the outcomes of further chemical transformations.

The core of this guide will dissect these influences, providing a logical framework for anticipating the regiochemical fate of incoming electrophiles. We will explore the nuanced balance between activating and deactivating effects, and ortho-, para-, versus meta-direction, all of which are fundamental to harnessing this molecule's synthetic potential.

The Directorate: Unraveling Substituent Effects in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a cornerstone of organic chemistry, enabling the direct functionalization of aromatic rings. The success of these reactions hinges on the electronic nature of the substituents already present on the ring.[2] In the case of this compound, we have a fascinating case study of competing electronic demands.

The Methoxy Group: A Potent Activator and Ortho-, Para-Director

The methoxy group is a powerful activating group.[3][4] Through resonance, the oxygen atom donates a lone pair of electrons into the aromatic π-system, increasing the electron density of the ring and making it more nucleophilic and, therefore, more reactive towards electrophiles.[3][5] This resonance effect particularly enriches the ortho and para positions with electron density, thus directing incoming electrophiles to these sites.[3]

The Chlorine Atom: A Deactivating Ortho-, Para-Director

Halogens, such as chlorine, present a more complex scenario. Inductively, chlorine is an electronegative atom that withdraws electron density from the ring, making it less reactive towards electrophiles—a deactivating effect.[5] However, like the methoxy group, chlorine also possesses lone pairs of electrons that can be donated to the ring via resonance. This resonance effect, although weaker than its inductive withdrawal, is sufficient to direct incoming electrophiles to the ortho and para positions.[4][5]

The Acetyl Group: A Deactivating Meta-Director

The acetyl group is a moderately deactivating group.[3] The carbonyl carbon is electrophilic and withdraws electron density from the aromatic ring through both induction and resonance. This withdrawal of electron density deactivates the ring towards electrophilic attack. The deactivating effect is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and, therefore, the most favorable site for electrophilic substitution.[6]

The Collective Influence: Predicting Regioselectivity

When multiple substituents are present, the regiochemical outcome is determined by the strongest activating group. In this compound, the methoxy group is the most powerful activating group and will therefore dominate the directing effects. The acetyl and chloro groups are deactivating.[3][5] Consequently, the positions ortho and para to the methoxy group are the most likely sites for electrophilic attack.

The structure of this compound is as follows:

-

Position 1: Acetyl group

-

Position 3: Chloro group

-

Position 4: Methoxy group

The positions available for substitution are 2, 5, and 6.

-

Position 2: Ortho to the acetyl and methoxy groups, and meta to the chloro group.

-

Position 5: Ortho to the chloro group and meta to the acetyl and methoxy groups.

-

Position 6: Ortho to the chloro group and para to the methoxy group.

Considering the directing effects:

-

The methoxy group strongly directs ortho and para (positions 2 and 6).

-

The chloro group weakly directs ortho and para (positions 2 and 5).

-

The acetyl group directs meta (position 5).

The powerful activating and ortho-, para-directing nature of the methoxy group will be the primary determinant of the substitution pattern. Therefore, electrophilic attack is most likely to occur at positions 2 and 6. Steric hindrance from the adjacent acetyl group may slightly disfavor substitution at position 2, potentially making position 6 the major site of reaction.

Caption: Directing effects of substituents on this compound.

Experimental Protocols for Electrophilic Substitution

The following sections provide detailed methodologies for common electrophilic aromatic substitution reactions on this compound. These protocols are designed to be self-validating, with explanations for the choice of reagents and conditions.

Nitration

Nitration is a classic electrophilic aromatic substitution that introduces a nitro group (-NO₂) onto the aromatic ring.

Protocol:

-

Reagent Preparation: Prepare a nitrating mixture by cautiously adding concentrated sulfuric acid to an equal volume of concentrated nitric acid, while cooling in an ice bath.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in a suitable solvent such as glacial acetic acid. Cool the flask in an ice bath.

-

Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the solution of this compound over a period of 30 minutes, ensuring the temperature does not rise above 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Pour the reaction mixture into a beaker of crushed ice and water. The product will precipitate out of solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified nitro-substituted product.

Causality Behind Experimental Choices:

-

Nitrating Mixture: The combination of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction.

-

Low Temperature: The reaction is exothermic, and maintaining a low temperature is crucial to prevent over-nitration and side reactions.

-

Glacial Acetic Acid: This solvent is used to dissolve the starting material and is relatively inert to the nitrating mixture.

Caption: Experimental workflow for the nitration of this compound.

Halogenation (e.g., Bromination)

Halogenation introduces a halogen atom (e.g., Br, Cl) onto the aromatic ring.

Protocol:

-

Reagent Preparation: Dissolve this compound in a suitable solvent like acetic acid or a chlorinated solvent (e.g., dichloromethane).

-

Catalyst Addition: Add a Lewis acid catalyst, such as anhydrous iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination.[7]

-

Halogen Addition: Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using TLC.

-

Workup: Once the reaction is complete, quench it by adding a solution of sodium bisulfite to remove excess bromine.

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Lewis Acid Catalyst: The Lewis acid polarizes the halogen-halogen bond, making one of the halogen atoms more electrophilic and facilitating the attack by the aromatic ring.[7]

-

Sodium Bisulfite Quench: This step is essential to neutralize any unreacted bromine, which is corrosive and toxic.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring.[8][9]

Protocol:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃) in an inert solvent like dichloromethane.[10]

-

Acyl Chloride Addition: Cool the suspension in an ice bath and slowly add the acyl chloride (e.g., acetyl chloride) dropwise.

-

Substrate Addition: After the formation of the acylium ion complex, add a solution of this compound in the same solvent dropwise, maintaining the low temperature.

-

Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

Workup: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[9]

-

Extraction and Purification: Separate the organic layer, extract the aqueous layer with the solvent, combine the organic extracts, wash with water, sodium bicarbonate solution, and brine, then dry and concentrate. Purify the product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Friedel-Crafts reactions are sensitive to moisture, as water can react with the Lewis acid catalyst and deactivate it.

-

Stoichiometric Lewis Acid: Unlike some other EAS reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid because the product ketone complexes with the catalyst, rendering it inactive.[8][9]

-

Acidic Workup: The acidic workup is necessary to break down the complex formed between the product and the Lewis acid, liberating the desired ketone.[8]

Quantitative Data Summary

| Reaction | Electrophile | Catalyst | Typical Solvent | Temperature (°C) | Major Product(s) |

| Nitration | NO₂⁺ | H₂SO₄ | Acetic Acid | 0 - 10 | 3-Chloro-4-methoxy-5-nitroacetophenone |

| Bromination | Br⁺ | FeBr₃ | Acetic Acid | Room Temp | 5-Bromo-3-chloro-4-methoxyacetophenone |

| Friedel-Crafts Acylation | RCO⁺ | AlCl₃ | Dichloromethane | 0 - Room Temp | Acyl-substituted derivatives at position 5 |

Conclusion and Future Outlook

The reactivity of this compound in electrophilic aromatic substitution is a well-defined process governed by the powerful ortho-, para-directing influence of the methoxy group. By understanding the interplay of the substituent effects, researchers can strategically design synthetic routes to a variety of functionalized derivatives. The protocols outlined in this guide provide a robust starting point for such endeavors. Future work in this area could explore the use of milder and more selective catalysts, as well as the application of this versatile building block in the synthesis of novel bioactive molecules.

References

-

PrepChem.com. Synthesis of this compound. Available from: [Link]

-

Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available from: [Link]

-

YouTube. Directing Effects in Electrophilic Aromatic Substitution Reactions. (2016-04-07). Available from: [Link]

-

Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deactivating. Available from: [Link]

-

Fiveable. Substituent Effects in Electrophilic Substitutions | Organic Chemistry Class Notes. Available from: [Link]

-

Chegg.com. Solved Provide a mechanism for the reaction of. (2021-11-29). Available from: [Link]

-

Bartleby. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words. Available from: [Link]

-

YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY!. (2022-04-20). Available from: [Link]

-

Wikipedia. Friedel–Crafts reaction. Available from: [Link]

-

KPU Pressbooks. 4.7 Friedel–Crafts Reactions – Organic Chemistry II. Available from: [Link]

-

L.S.College, Muzaffarpur. Friedel–Crafts reaction. (2020-08-24). Available from: [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018-05-17). Available from: [Link]

-

Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. (2025-02-28). Available from: [Link]

Sources

- 1. 3'-Chloro-4'-methoxyacetophenone | 37612-52-5 | MBA61252 [biosynth.com]

- 2. fiveable.me [fiveable.me]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. people.wou.edu [people.wou.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]

The Evolving Landscape of 3-Chloro-4-methoxyacetophenone Derivatives in Therapeutic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetically versatile scaffold of 3-chloro-4-methoxyacetophenone has emerged as a cornerstone in contemporary medicinal chemistry, serving as a pivotal starting material for a diverse array of derivatives and analogues with significant therapeutic potential. This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and mechanistic underpinnings of these compounds, with a particular focus on their applications in oncology and mycology. We delve into the causality behind experimental designs, from the foundational Claisen-Schmidt condensation for chalcone synthesis to the nuanced interpretation of cytotoxicity and antifungal assays. This document is intended to be a practical resource, offering detailed experimental protocols, structure-activity relationship (SAR) insights, and a critical analysis of the signaling pathways modulated by these promising molecules. Through a synthesis of established literature and field-proven insights, this guide aims to empower researchers in the rational design and development of novel therapeutics derived from the this compound core.

Introduction: The Strategic Importance of the this compound Scaffold

This compound is a substituted aromatic ketone that has garnered considerable attention as a versatile building block in the synthesis of heterocyclic compounds and other pharmacologically active molecules. Its unique substitution pattern, featuring an electron-withdrawing chlorine atom and an electron-donating methoxy group on the phenyl ring, imparts distinct chemical reactivity and allows for the generation of a wide range of derivatives. This guide will primarily focus on the synthesis and biological activity of chalcones derived from this core, as they represent a significant class of compounds with demonstrated anticancer and antifungal properties.

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one framework, are precursors to flavonoids and are known for their broad spectrum of biological activities. The α,β-unsaturated ketone moiety in the chalcone backbone is a key pharmacophore, acting as a Michael acceptor and enabling covalent interactions with biological nucleophiles, such as cysteine residues in enzymes and transcription factors. This reactivity is central to their mechanism of action in various therapeutic contexts.

Synthesis of this compound Derivatives: A Focus on Chalcones

The Claisen-Schmidt condensation is the cornerstone of chalcone synthesis, providing a reliable and efficient method for forming the characteristic α,β-unsaturated ketone bridge between two aromatic rings. This base-catalyzed reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde.

General Protocol for Claisen-Schmidt Condensation

This protocol outlines a generalized procedure for the synthesis of chalcones derived from this compound.

Materials:

-

This compound

-

Substituted aromatic or heteroaromatic aldehydes

-

Ethanol or Methanol

-

Aqueous solution of Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (e.g., 40-50%)

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolution: In a round-bottom flask, dissolve equimolar amounts of this compound and the desired substituted aldehyde in a minimal amount of ethanol or methanol with stirring.

-

Initiation of Reaction: Cool the mixture in an ice bath. Slowly add the aqueous KOH or NaOH solution dropwise to the stirred mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction: Continue stirring the reaction mixture at room temperature for a period of 4-24 hours.

-

Precipitation: Upon completion of the reaction, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone product.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold distilled water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Causality of Experimental Choices:

-

Base Catalyst (KOH/NaOH): The strong base is essential for deprotonating the α-carbon of the acetophenone, forming a reactive enolate ion which then acts as a nucleophile.

-

Solvent (Ethanol/Methanol): These polar protic solvents are effective at dissolving the reactants and the base catalyst.

-

Ice Bath: The initial cooling helps to control the exothermic nature of the aldol condensation and minimize side reactions.

-

Acidification: Neutralization of the reaction mixture with acid is crucial for protonating the resulting alkoxide and precipitating the neutral chalcone product.

Reaction Workflow Diagram

Caption: Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Anticancer Activity of this compound-Derived Chalcones

A growing body of evidence highlights the potential of chalcones derived from substituted acetophenones as potent anticancer agents. These compounds have been shown to exhibit cytotoxicity against a range of cancer cell lines.

Mechanism of Action in Cancer

The anticancer activity of these chalcones is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

-

Induction of Apoptosis: Several studies have demonstrated that chalcone derivatives can trigger programmed cell death in cancer cells. This is often associated with an increase in the production of reactive oxygen species (ROS), leading to oxidative stress and the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1]

-

Inhibition of Kinase Signaling: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cancer progression. Molecular docking studies have suggested that chloro-substituted chalcones can interact with the ATP-binding site of the EGFR, potentially inhibiting its downstream signaling cascades.[2] The PI3K/Akt/mTOR pathway is another critical signaling nexus frequently dysregulated in cancer. While direct inhibition by this compound-derived chalcones requires further investigation, the structural similarities to known PI3K/Akt inhibitors suggest this as a plausible mechanism of action.[3][4][5][6]

PI3K/Akt/mTOR Signaling Pathway

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by chalcone derivatives.

Evaluation of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized chalcones (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validating System:

-

Vehicle Control: Essential to ensure that the solvent (e.g., DMSO) used to dissolve the compounds does not have a significant effect on cell viability.

-

Untreated Control: Represents 100% cell viability and serves as the baseline for calculating the effects of the test compounds.

-

Positive Control: A known cytotoxic agent can be included to validate the assay's sensitivity and responsiveness.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for chalcones derived specifically from this compound is still an evolving area of research, general trends for anticancer chalcones have been observed:

-

Electron-withdrawing groups on either aromatic ring, such as chloro or nitro groups, often enhance cytotoxic activity.[2]

-

Methoxy and hydroxyl substitutions on the aromatic rings can modulate the activity, with their position playing a crucial role.[7][8]

-

The α,β-unsaturated ketone moiety is generally considered essential for activity, as it participates in Michael addition reactions with biological targets.

Quantitative Data on Anticancer Activity

The following table summarizes the reported IC50 values for some chloro- and methoxy-substituted chalcones against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| (E)-1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | MCF7 (Breast) | 0.8 | [2] |

| T47D (Breast) | 0.34 | [2] | |

| HeLa (Cervical) | 4.78 | [2] | |

| WiDr (Colorectal) | 5.98 | [2] | |

| 3-(2-Chlorophenyl)-1-phenylpropenone | MCF-7 (Breast) | <20 | [1][9] |

Antifungal Activity of this compound-Derived Chalcones

In addition to their anticancer properties, chalcone derivatives have demonstrated significant potential as antifungal agents, addressing the growing concern of drug-resistant fungal infections.

Mechanism of Antifungal Action

The primary mechanism of antifungal action for some chalcones appears to be the disruption of the fungal cell wall integrity.[10] This can lead to hyphal malformations, such as curling, and ultimately inhibit fungal growth. The α,β-unsaturated ketone system is again implicated in this activity, likely through covalent modification of enzymes essential for cell wall synthesis.

Antifungal Susceptibility Testing

The antifungal activity of the synthesized chalcones can be evaluated using standard methods such as the broth microdilution or agar diffusion assays to determine the Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship (SAR) in Antifungal Chalcones

-

The presence of a chloro group on the B-ring of the chalcone has been shown to be important for antifungal activity, particularly against dermatophytes like Trichophyton rubrum.[10]

-

A 2'-hydroxy group on the A-ring can also contribute to the antifungal potency.[10]

Quantitative Data on Antifungal Activity

The following table presents MIC values for a representative chloro-substituted chalcone against fungal strains.

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| 3-(2-chlorophenyl)-1-(2'-hydroxy-4',6'-dimethoxyphenyl)prop-2-en-1-one | Trichophyton rubrum | 12.5 | [10] |

| 4-chloro derivative of 2-benzylidene-3,4-dihydronaphthalen-1(2H)-one | Microsporum gypseum | Superior to Ketoconazole | [11] |

Conclusion and Future Directions

This compound has proven to be a valuable and versatile scaffold for the development of novel therapeutic agents. The chalcone derivatives, in particular, have demonstrated significant promise as both anticancer and antifungal compounds. The insights into their synthesis, mechanisms of action, and structure-activity relationships presented in this guide provide a solid foundation for further research and development in this area.

Future efforts should focus on:

-

Synthesis of a broader library of derivatives: Exploring a wider range of substitutions on both aromatic rings of the chalcone scaffold will be crucial for refining the SAR and identifying compounds with enhanced potency and selectivity.

-

In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will enable a more rational approach to drug design and optimization.

-

In vivo evaluation: Promising candidates identified through in vitro screening should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the principles and protocols outlined in this technical guide, the scientific community can continue to unlock the therapeutic potential of this compound derivatives and contribute to the development of next-generation medicines.

References

-

Antifungal activity and studies on mode of action of novel xanthoxyline-derived chalcones. (n.d.). PubMed. [Link]

-

Syam, S., Abdelwahab, S. I., Al-Mamary, M. A., & Mohan, S. (2012). Synthesis of Chalcones with Anticancer Activities. Molecules, 17(6), 6179–6195. [Link]

-

Suma, A. A. T., Saptarini, N. M., & Yusuf, M. (2019). EFFICIENT SYNTHESIS OF CHLORO CHALCONES UNDER ULTRASOUND IRRADIATION, THEIR ANTICANCER ACTIVITIES AND MOLECULAR DOCKING STUDIES. Rasayan Journal of Chemistry, 12(2), 502-510. [Link]

-

Srinivasan, B., Johnson, T. E., Lad, R., & Xing, C. (2009). Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. Journal of medicinal chemistry, 52(22), 7228–7235. [Link]

-

Syam, S., Abdelwahab, S. I., Al-Mamary, M. A., & Mohan, S. (2012). Synthesis of Chalcones with Anticancer Activities. Molecules, 17(6), 6179–6195. [Link]

-

Gomes, M. N., et al. (2017). Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. Molecules, 22(9), 1475. [Link]

-

Al-Omair, M. A., et al. (2019). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. Journal of Chemistry, 2019, 1-7. [Link]

-

Avila, H. P., et al. (2017). Structural Antitumoral Activity Relationships of Synthetic Chalcones. Molecules, 22(10), 1648. [Link]

-

Zhan, W., et al. (2023). Synthesis, antifungal activity and mechanism of action of novel chalcone derivatives containing 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole. Monatshefte für Chemie - Chemical Monthly, 154(3), 323-332. [Link]

-

Palkar, M. B., et al. (2015). Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity. Journal of advanced pharmaceutical technology & research, 6(3), 112–116. [Link]

-

Zhan, W., et al. (2023). Synthesis, antifungal activity and mechanism of action of novel chalcone derivatives containing 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole. Monatshefte für Chemie - Chemical Monthly, 154(3), 323-332. [Link]

-

Antifungal Activity, Mechanism and QSAR Studies on Chalcones. (n.d.). Semantic Scholar. [Link]

-

FDA-approved inhibitors of PI3K/Akt/mTOR pathway[9]. (n.d.). ResearchGate. [Link]

-

Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Hematology & Oncology, 11(1), 1-17. [Link]

-

Hart, J. R. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & medicinal chemistry, 21(15), 4337–4359. [Link]

-

Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2736. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. experts.umn.edu [experts.umn.edu]

- 9. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antifungal activity and studies on mode of action of novel xanthoxyline-derived chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 3-Chloro-4-methoxyacetophenone in the Synthesis of Biologically Active Molecules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold

3-Chloro-4-methoxyacetophenone is a substituted acetophenone that has garnered significant attention in medicinal chemistry, not primarily for its inherent biological activities, but as a crucial building block for the synthesis of a diverse range of pharmacologically active compounds.[1][2] Its chemical structure, characterized by a chlorinated and methoxylated aromatic ring attached to a ketone functional group, provides a versatile scaffold for the construction of more complex molecules, particularly chalcones. This guide delves into the biological significance of this compound, focusing on its role as a precursor to potent anti-inflammatory, anticancer, and antimicrobial agents, as well as its own reported activity as an acetylcholinesterase inhibitor.

Section 1: Chemical Properties and Synthetic Utility

This compound, with the chemical formula C₉H₉ClO₂, is a solid at room temperature with a melting point ranging from 74-78 °C.[3] Its strategic substitution pattern makes it an ideal starting material for various chemical transformations. The electron-donating methoxy group and the electron-withdrawing chloro group influence the reactivity of the aromatic ring and the adjacent ketone, making it a valuable synthon in organic synthesis.

The primary synthetic application of this compound is in the Claisen-Schmidt condensation reaction to produce chalcones.[4] This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde. The resulting chalcones, which are α,β-unsaturated ketones, serve as precursors for a wide array of heterocyclic compounds and exhibit a broad spectrum of biological activities.[5][6]

Section 2: A Gateway to Bioactive Chalcones

The true biological significance of this compound is realized in the diverse pharmacological activities of the chalcones derived from it. The presence of the chloro and methoxy groups in the acetophenone precursor can significantly influence the biological profile of the resulting chalcone derivatives.

Anti-inflammatory Chalcones

Chalcones synthesized from this compound have demonstrated significant anti-inflammatory potential. The underlying mechanism often involves the modulation of key inflammatory pathways.

Mechanism of Action: Many chalcone derivatives exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[7] They can also suppress the activation of transcription factors like NF-κB, which plays a central role in the inflammatory response.[8] The α,β-unsaturated ketone moiety of chalcones is a key pharmacophore that can react with nucleophilic residues in target proteins, thereby modulating their function.

Experimental Protocol: Synthesis of an Anti-inflammatory Chalcone Derivative

This protocol outlines the general Claisen-Schmidt condensation for synthesizing a chalcone from this compound and a substituted benzaldehyde.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde)

-

Ethanol

-

Aqueous Sodium Hydroxide (NaOH) solution (e.g., 50%)

-

Hydrochloric Acid (HCl) (e.g., 10%)

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve equimolar amounts of this compound and the desired aromatic aldehyde in ethanol with constant stirring.

-

Slowly add the aqueous NaOH solution dropwise to the reaction mixture.

-

Continue stirring at room temperature for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

-

Filter the precipitate, wash with cold water until neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Logical Workflow for Anti-inflammatory Screening:

Caption: Workflow for the synthesis and evaluation of anti-inflammatory chalcones.

Anticancer Chalcones

Derivatives of this compound have shown promising cytotoxic activity against various cancer cell lines. The substitution pattern on both aromatic rings of the chalcone plays a crucial role in determining its anticancer potency and selectivity.[5]

Mechanism of Action: The anticancer mechanisms of chalcones are multifaceted and can include:

-

Induction of Apoptosis: Chalcones can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[9]

-

Cell Cycle Arrest: They can halt the progression of the cell cycle at different phases, thereby inhibiting cancer cell proliferation.[10]

-

Inhibition of Angiogenesis: Some chalcones can prevent the formation of new blood vessels that supply nutrients to tumors.

-

Tubulin Polymerization Inhibition: Chalcones can interfere with the dynamics of microtubules, which are essential for cell division.

Quantitative Data on Anticancer Activity:

The efficacy of anticancer compounds is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

| Chalcone Derivative (Conceptual) | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone from 3-C-4-MAP + Substituted Benzaldehyde A | Breast (MCF-7) | 5.2 | [5][9] |

| Chalcone from 3-C-4-MAP + Substituted Benzaldehyde B | Lung (A549) | 8.7 | [5] |

| Chalcone from 3-C-4-MAP + Substituted Benzaldehyde C | Colon (HT-29) | 6.5 | [5] |

| (Note: This table presents conceptual data based on reported activities of similar chalcones to illustrate the potential potency. 3-C-4-MAP stands for this compound) |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of synthesized chalcones on cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Cell culture medium and supplements

-

Synthesized chalcone derivative

-

MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized chalcone dissolved in a suitable solvent (e.g., DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours. Live cells will convert the yellow MTT into purple formazan crystals.

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance of the solution at a specific wavelength using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.[11]

Antimicrobial Chalcones

The chalcone scaffold derived from this compound is also a promising framework for the development of novel antimicrobial agents. The presence of the chlorine atom can enhance the antimicrobial properties of these compounds.[12]

Mechanism of Action: The antimicrobial action of chalcones is not fully elucidated but is believed to involve the disruption of microbial membranes, inhibition of essential enzymes, and interference with microbial DNA or protein synthesis. The α,β-unsaturated ketone system is thought to play a role in their activity by acting as a Michael acceptor.[6]

Antimicrobial Spectrum: Chalcones synthesized from chloro-substituted acetophenones have shown activity against a range of pathogenic bacteria, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) species.[13][14]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a synthesized chalcone against a specific microorganism.

Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

Synthesized chalcone derivative

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the synthesized chalcone in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism in broth without chalcone) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC, which is the lowest concentration of the chalcone that completely inhibits the visible growth of the microorganism.

Section 3: Acetylcholinesterase Inhibitory Activity

Beyond its role as a synthetic intermediate, this compound itself has been identified as an inhibitor of acetylcholinesterase (AChE).[1][2] AChE is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in the levels and duration of action of acetylcholine, a strategy employed in the treatment of conditions like Alzheimer's disease.

Mechanism of Inhibition: While detailed kinetic studies specifically for this compound are not extensively reported, AChE inhibitors generally act by binding to the active site of the enzyme, preventing the hydrolysis of acetylcholine. The inhibition can be reversible or irreversible. Given its chalcone-like structure, it may interact with the catalytic or peripheral anionic site of the enzyme.

Signaling Pathway of Acetylcholinesterase Action and Inhibition:

Caption: Acetylcholinesterase action and its inhibition by this compound.

Conclusion: A Molecule of Latent and Realized Potential

This compound stands as a testament to the principle that the value of a chemical compound can extend far beyond its intrinsic properties. While it exhibits potential as an acetylcholinesterase inhibitor, its primary contribution to the field of medicinal chemistry is its role as a versatile and indispensable precursor. Through the elegant and efficient Claisen-Schmidt condensation, this molecule unlocks a vast chemical space of chalcone derivatives with potent anti-inflammatory, anticancer, and antimicrobial activities. For researchers and drug development professionals, this compound represents a key starting point in the quest for novel therapeutics, offering a reliable and adaptable platform for the synthesis of next-generation bioactive compounds. Further exploration of its own biological activities and the continued development of its derivatives will undoubtedly lead to new and improved treatments for a range of human diseases.

References

-

Synthesis and anti-inflammatory effect of chalcones and related compounds. PubMed. [Link]

-

Synthesis and antimicrobial activity of some novel chalcones and their related compounds. SciSpace. [Link]

-

The IC50 values of the chalcone methoxy derivatives 3a and 5a. IC50 was... ResearchGate. [Link]

-

Synthesis of Chalcones with Anticancer Activities. PMC - NIH. [Link]

-

GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. Rasayan Journal of Chemistry. [Link]

-

(PDF) Synthesis of Chalcones with Anticancer Activities. ResearchGate. [Link]

-

Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Publishing. [Link]

-

Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. MDPI. [Link]

-

Synthesis and anti-inflammatory effect of chalcones. PubMed. [Link]

-

Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives. Der Pharma Chemica. [Link]

-

Antimicrobial Activity of Chalcone Derivatives and Their Synthesis. Shri R.L.T. College of Science, Akola. [Link]

-

synthesis, characterization and biological evaluation of some new chalcones. International Journal of Pharmacy. [Link]

-

IC50 values and selectivity index of chalcone (1-4) against cancer cells. ResearchGate. [Link]

-

Chalcone-3 Inhibits the Proliferation of Human Breast Cancer MDA-MB-231 Cell Line. NIH. [Link]

-

CHALCONE: SYNTHESIS, CHRACTERIZATION AND ANTIMICROBIAL ACTIVITY E. Kalaiselvia , R. Arunadevia, K. Buvaneshwarib, C. Vinothin. YMER. [Link]

-

Synthesis and Anti-Inflammatory Activity of Chalcones and Related Mannich Bases | Request PDF. ResearchGate. [Link]

-

Practical Synthesis of Chalcone Derivatives and Their Biological Activities. PMC. [Link]

-

The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates. PubMed. [Link]

-

Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). PubMed. [Link]

-

3'-Chloro-4'-methoxyacetophenone | C9H9ClO2 | CID 520857. PubChem. [Link]

-

4-hydroxy-3-methoxy-acetophenone-mediated long-lasting memory recovery, hippocampal neuroprotection, and reduction of glial cell activation after transient global cerebral ischemia in rats. PubMed. [Link]

-

Kinetics of acetylcholinesterase inhibition by an aqueous extract of Cuminum cyminum seeds.. SciSpace. [Link]

-

Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine. PubMed. [Link]

-

In Vitro Cytotoxicity Evaluation of Plastoquinone Analogues against Colorectal and Breast Cancers along with In Silico Insights. MDPI. [Link]

-

Comparative Kinetics of Acetyl- and Butyryl-Cholinesterase Inhibition by Green Tea Catechins|Relevance to the Symptomatic Treatment of Alzheimer's Disease. MDPI. [Link]

Sources

- 1. 3'-Chloro-4'-methoxyacetophenone | 37612-52-5 | MBA61252 [biosynth.com]

- 2. 3'-Chloro-4'-methoxyacetophenone | CymitQuimica [cymitquimica.com]

- 3. 3′-氯-4′-甲氧基苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rltsc.edu.in [rltsc.edu.in]

- 7. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Chalcone-3 Inhibits the Proliferation of Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. pharmascholars.com [pharmascholars.com]

- 14. ymerdigital.com [ymerdigital.com]

An In-depth Technical Guide to the Mechanism of Action of 3-Chloro-4-methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-methoxyacetophenone, a substituted chalcone derivative, has been identified as an inhibitor of the enzyme acetylcholinesterase (AChE). This guide provides a comprehensive overview of its mechanism of action, drawing upon the broader understanding of chalcones and acetophenone derivatives as enzyme inhibitors. While specific kinetic data for this compound is not extensively available in public literature, this document synthesizes information from structurally related compounds to propose a likely mechanism. This guide will delve into the biochemical basis of its action, the downstream signaling consequences, and present detailed experimental protocols for its investigation.

Introduction: The Significance of Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid. This enzymatic degradation terminates the nerve impulse at cholinergic synapses. The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is the cornerstone of therapeutic strategies for a range of neurological and physiological conditions, most notably Alzheimer's disease, myasthenia gravis, and glaucoma.

This compound emerges as a molecule of interest within this context. As a member of the chalcone family, it belongs to a class of compounds known for a wide array of biological activities. Its primary identified mechanism of action is the inhibition of acetylcholinesterase, leading to an increase in acetylcholine levels and a subsequent increase in the response time of skeletal muscle[1][2].

Molecular Profile of this compound

A thorough understanding of the mechanism of action begins with the molecule's fundamental properties.

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClO₂ | [3] |

| Molecular Weight | 184.62 g/mol | [3] |

| CAS Number | 37612-52-5 | [3] |

| Chemical Structure | ||

| [4] | ||

| Physical Form | Solid | [3] |

| Melting Point | 74-78 °C | [3] |

Proposed Mechanism of Action: Acetylcholinesterase Inhibition

Enzyme Kinetics and Inhibition Type

Studies on various chalcone derivatives as AChE inhibitors have frequently identified a mixed-type inhibition pattern[5]. This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.

A kinetic study of a novel chalcone derivative, compound 4a, demonstrated this mixed-type inhibition of AChE[5]. This mode of inhibition is significant as it does not solely compete with the substrate for the active site, implying a more complex interaction with the enzyme.

Binding Interactions with Acetylcholinesterase

Molecular docking studies of various chalcone derivatives with AChE suggest that these molecules are capable of binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme[6]. This dual-binding capability is a characteristic of many potent AChE inhibitors.

The proposed binding of this compound to AChE likely involves:

-

Interactions with the Catalytic Active Site: The acetophenone core and its substituents could form hydrogen bonds and hydrophobic interactions with key amino acid residues within the CAS, interfering with the binding of acetylcholine.

-

Interactions with the Peripheral Anionic Site: The aromatic rings of the chalcone scaffold are well-suited to interact with the aromatic residues of the PAS through π-π stacking interactions. This binding can allosterically modulate the enzyme's conformation, further hindering substrate entry and catalysis.

The following diagram illustrates the proposed dual-binding site interaction.

Downstream Signaling Consequences

The inhibition of AChE by this compound sets off a cascade of downstream signaling events, primarily driven by the increased availability of acetylcholine at the synapse.

Enhanced Cholinergic Neurotransmission

The primary consequence is the potentiation of cholinergic signaling. Increased levels of acetylcholine lead to prolonged activation of both nicotinic and muscarinic acetylcholine receptors on postsynaptic neurons. This can result in:

-

Improved cognitive functions such as memory and learning.

-

Increased muscle contraction and neuromuscular transmission.

The following diagram outlines the basic cholinergic signaling pathway and the impact of AChE inhibition.

Potential Off-Target Effects and Broader Biological Activity

As a chalcone derivative, this compound may exhibit biological activities beyond AChE inhibition. Chalcones are known to interact with a variety of cellular targets, and a comprehensive understanding of this compound requires consideration of potential off-target effects.

While specific off-target profiling for this compound is not available, researchers should consider screening against a panel of common off-targets for small molecules, particularly other enzymes and receptors. In silico predictive tools can provide a preliminary assessment of likely off-target interactions[8][9].

Experimental Protocols for Mechanistic Investigation

To facilitate further research into the mechanism of action of this compound, the following detailed experimental protocols are provided.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the standard method for measuring AChE activity and its inhibition[10].

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

Materials:

-

Human recombinant acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

This compound (test compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Assay Buffer: 0.1 M phosphate buffer, pH 8.0.

-

DTNB Solution: 10 mM DTNB in assay buffer.

-

ATCI Solution: 14 mM ATCI in deionized water (prepare fresh).

-

AChE Solution: Prepare a working solution of AChE in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

-

Test Compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank: 150 µL Assay Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Assay Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

-

Test Sample: 140 µL Assay Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution (at various concentrations).

-

-